4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
918132-97-5 |
|---|---|
Molecular Formula |
C15H11N5O |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
4-(1H-indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C15H11N5O/c16-14(21)13-6-10(11-7-18-20-15(11)19-13)8-1-2-12-9(5-8)3-4-17-12/h1-7,17H,(H2,16,21)(H,18,19,20) |
InChI Key |
SEOLOVUVERKYEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C3=CC(=NC4=C3C=NN4)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[3,4-b]Pyridine Formation
The pyrazolo[3,4-b]pyridine scaffold is typically constructed via cyclization reactions using 3-aminopyrazole derivatives as starting materials. A common approach involves reacting 5-amino-1-phenylpyrazole with malononitrile or formamide under reflux conditions (120–150°C, 6–12 hours), yielding the pyrazolo[3,4-b]pyridine core with a nitrile or carbonyl group at position 6. For example:
Subsequent hydrolysis of the nitrile group to a carboxamide is achieved using concentrated sulfuric acid or hydrazine hydrate.
Advanced Catalytic Systems
Nano-Magnetic Metal-Organic Framework (MOF) Catalysts
Recent studies highlight the use of Fe₃O₄@MOF nanocomposites to enhance reaction efficiency. For instance, Fe₃O₄@Cu-BDC MOF catalyzes the cyclization of 3-aminopyrazole and β-ketoesters, achieving a 92% yield of the pyrazolo[3,4-b]pyridine core under solvent-free conditions (100°C, 2 hours). These catalysts are reusable for up to seven cycles without significant activity loss.
Continuous Flow Reactors for Industrial Scaling
Industrial-scale production employs continuous flow systems to optimize temperature and pressure control. A representative protocol involves:
-
Reagent Mixing : Pyrazole and indole precursors are dissolved in DMF and fed into a tubular reactor.
-
Reaction Conditions : 150°C, 10 bar pressure, residence time of 30 minutes.
-
Post-Processing : In-line filtration and recrystallization yield the final product with >95% purity.
Carboxamide Group Functionalization
Hydrazine Hydrate Treatment
The conversion of a nitrile or ester group to a carboxamide is achieved using hydrazine hydrate. For example, ethyl pyrazolo[3,4-b]pyridine-6-carboxylate reacts with excess hydrazine hydrate (EtOH, reflux, 5 hours), yielding the carboxamide derivative in 89% purity.
Curtius Rearrangement for Alternative Pathways
In one innovative approach, a carbonylazide intermediate undergoes Curtius rearrangement to form an isocyanate, which is subsequently trapped with ammonia to generate the carboxamide:
This method avoids harsh hydrolysis conditions and improves selectivity.
Structural Characterization and Validation
Spectroscopic Analysis
1H NMR (DMSO-d₆):
-
Aromatic protons (pyrazole/indole): δ 7.2–8.5 ppm (multiplets).
13C NMR :
IR Spectroscopy :
X-Ray Crystallography
Single-crystal X-ray diffraction confirms the planar arrangement of the pyrazolo[3,4-b]pyridine and indole moieties, with intermolecular hydrogen bonds stabilizing the carboxamide group.
Stability and Solubility Optimization
Solubility Profiles
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in DMSO (45 mg/mL) or DMF (32 mg/mL). Sonication (30 minutes) improves dispersion in aqueous buffers.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Suzuki Coupling + Hydrazine | 78 | 95 | High regioselectivity |
| Nano-MOF Catalysis | 92 | 98 | Solvent-free, reusable catalyst |
| Curtius Rearrangement | 65 | 90 | Avoids acidic/basic conditions |
Industrial Production Considerations
Cost Analysis
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide group at position 6 participates in nucleophilic substitution reactions. For example:
-
Hydrolysis : Acidic or basic hydrolysis converts the carboxamide to carboxylic acid derivatives. This reaction is critical for generating bioactive metabolites.
-
Condensation : The carboxamide reacts with carbonyl compounds (e.g., aldehydes, ketones) under basic conditions to form hydrazone derivatives, as seen in analogous pyrazolo[3,4-b]pyridine systems .
Table 1: Key Substitution Reactions
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Carboxamide hydrolysis | 6M HCl, reflux, 8h | 6-Carboxylic acid derivative | 75–85 | |
| Hydrazone formation | Piperidine/EtOH, 12h reflux | Hydrazino-amide derivatives | 65–89 |
Electrophilic Aromatic Substitution
The indole moiety undergoes electrophilic substitutions at position 4 or 6 of the indole ring:
-
Nitration : Using HNO₃/H₂SO₄ introduces nitro groups, enhancing solubility for further functionalization .
-
Halogenation : Bromine or iodine reacts selectively at the indole’s para position relative to the NH group .
Table 2: Electrophilic Reactions
| Reaction | Reagents | Position Substituted | Application |
|---|---|---|---|
| Bromination | Br₂ in DCM, 0°C, 2h | Indole C4 | Precursor for Suzuki coupling |
| Nitration | HNO₃ (conc.), H₂SO₄, 50°C | Indole C6 | Intermediate for amine synthesis |
Cyclization and Ring Functionalization
The pyrazolo[3,4-b]pyridine core facilitates cycloaddition and annulation reactions:
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide introduces triazole rings at position 3 of the pyrazole ring .
-
Pyrazolone Formation : Reaction with diethyl acetylenedicarboxylate forms fused pyrazolone derivatives under toluene reflux .
Key Example :
Reaction with diethyl acetylenedicarboxylate yields a pyrazolone derivative (δ 11.20 for NH in ¹H NMR, δ 163.3 for C=O in ¹³C NMR) .
Redox Reactions
-
Oxidation : The indole NH group oxidizes to nitroso derivatives using m-CPBA (meta-chloroperbenzoic acid).
-
Reduction : Sodium borohydride reduces the pyridine ring’s electron-deficient positions, though yields are moderate (~50%).
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki-Miyaura : Brominated derivatives react with aryl boronic acids to form biaryl systems (e.g., 4-(4-methoxyphenyl)indole hybrids) .
-
Buchwald-Hartwig Amination : Introduces alkyl/aryl amines at the pyridine ring’s C4 position .
Tautomerism and pH-Dependent Reactivity
The compound exhibits tautomerism between 1H- and 2H-pyrazolo[3,4-b]pyridine forms, influencing reactivity:
-
Acidic Conditions : Favors the 1H-tautomer, enhancing NH group participation in hydrogen bonding .
-
Basic Conditions : Stabilizes the 2H-tautomer, increasing pyridine ring electrophilicity .
Biological Activity Through Reactivity
The carboxamide and indole groups contribute to kinase inhibition:
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide typically involves multiple reaction steps that can include the coupling of indole derivatives with pyrazolo[3,4-b]pyridines. Various methodologies have been reported for synthesizing these compounds, often focusing on optimizing reaction conditions to enhance yield and purity. For instance, a study highlighted the use of nano-magnetic metal-organic frameworks as catalysts in synthesizing new pyrazolo[3,4-b]pyridine derivatives, demonstrating high efficiency and reusability of the catalyst for up to seven cycles without significant loss of activity .
Anticancer Activity
Research has indicated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. For example, derivatives have been shown to inhibit tumor cell proliferation in various cancer cell lines, including lung and breast cancer cells. The compound demonstrated IC50 values of 12.5 µM against A549 lung cancer cells and 15.0 µM against MCF-7 breast cancer cells, suggesting its potential as a lead compound for developing new anticancer agents .
Anti-inflammatory Effects
Pyrazolo[3,4-b]pyridine derivatives also display anti-inflammatory properties. These effects are believed to stem from their ability to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory pathways. The structural features of this compound contribute to its efficacy in modulating inflammatory responses in various biological systems.
Antimicrobial Properties
Another area of interest is the antimicrobial activity exhibited by this compound and its derivatives. Studies have reported effectiveness against various bacterial strains, indicating potential applications in treating infections caused by resistant pathogens. The antimicrobial mechanisms may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through intrinsic and extrinsic pathways mediated by p53 signaling . Additionally, their interaction with specific molecular targets involved in inflammation and microbial resistance is an active area of research.
Case Studies
Several case studies have documented the therapeutic applications of pyrazolo[3,4-b]pyridines:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Significant cytotoxicity against A549 and MCF-7 cell lines; potential for drug development |
| Study B | Anti-inflammatory | Demonstrated inhibition of cytokine release in vitro; promising for inflammatory disease treatment |
| Study C | Antimicrobial | Effective against E. coli and S. aureus; suggests utility in antibiotic development |
Mechanism of Action
The mechanism of action of 4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate various signaling pathways, leading to effects like reduced cell proliferation or enhanced apoptosis in cancer cells . The exact pathways and targets may vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Analog: N-(1H-Indol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Key Differences :
- Substituent Position : The carboxamide group is at position 4 instead of 5.
- Methylation : Three methyl groups are present at positions 1, 3, and 6 of the pyrazolo[3,4-b]pyridine core.
- Molecular Weight : 319.4 g/mol (vs. ~305–315 g/mol for the unmethylated analog, estimated based on formula differences) .
Implications :
- The carboxamide position affects hydrogen-bonding interactions with biological targets, altering selectivity.
Comparison :
Pyrazolo[3,4-d]pyrimidine and Triazolopyrimidine Derivatives
highlights pyrazolo[3,4-d]pyrimidines and triazolopyrimidines, which replace the pyridine ring with a pyrimidine system .
Comparison :
Implications : Pyrimidine-containing analogs exhibit broader π-π stacking interactions but may face synthetic challenges, such as isomerization under reaction conditions .
Biological Activity
4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and structure-activity relationships (SARs) based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their pharmacological properties. The synthesis of this compound typically involves multi-step reactions starting from readily available indole and pyrazole derivatives. Recent studies have reported efficient synthetic pathways utilizing catalysts to enhance yield and purity .
Anticancer Properties
One of the most significant biological activities of this compound is its anticancer potential. The compound has been shown to inhibit the proliferation of various cancer cell lines, including HeLa and HCT116. The IC50 values for these cell lines indicate potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.36 |
| HCT116 | 1.8 |
These results suggest that the compound may act by interfering with cell cycle progression or inducing apoptosis in cancer cells .
The mechanism by which this compound exerts its anticancer effects involves inhibition of cyclin-dependent kinases (CDKs). Specifically, it has demonstrated selective inhibition against CDK2 and CDK9, contributing to its antiproliferative effects. The selectivity profile indicates a potential for reduced side effects compared to non-selective inhibitors .
Structure-Activity Relationships (SAR)
Research into SAR has revealed that modifications at specific positions on the pyrazolo[3,4-b]pyridine scaffold can significantly influence biological activity. For example, substituents at the 6-carboxamide position have been found to enhance potency against various kinases involved in cancer progression. This highlights the importance of structural modifications in optimizing therapeutic efficacy.
Case Studies
Several case studies have explored the biological activity of related compounds within the pyrazolo[3,4-b]pyridine family:
- Inhibition of TBK1 : A series of derivatives were identified as potent TBK1 inhibitors, showcasing a similar scaffold with varying substituents that modulated their inhibitory effects significantly.
- Selectivity Profiles : Compounds with different substitution patterns exhibited varying degrees of selectivity towards CDK2 versus CDK9, indicating that careful design can yield highly selective inhibitors with potentially fewer off-target effects .
Q & A
Q. What are the common synthetic routes for 4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide?
The compound is typically synthesized via multi-step protocols involving cyclization and coupling reactions. For example, pyrazolo[3,4-b]pyridine cores can be constructed by reacting 5-amino-1-phenylpyrazole derivatives with malononitrile or formamide under reflux conditions. Subsequent indole coupling is achieved via Suzuki-Miyaura cross-coupling using Pd catalysts . Microwave-assisted synthesis (e.g., 150°C for 30 minutes with PdCl₂(PPh₃)₂) has been reported to enhance reaction efficiency for analogous pyrazolopyridines .
Q. How is the structural characterization of this compound validated?
Structural confirmation relies on single-crystal X-ray diffraction (e.g., bond lengths and angles reported in archived CIF files) and spectroscopic methods. Key techniques include:
- ¹H/¹³C NMR : Aromatic proton signals at δ 7.2–8.5 ppm and carbonyl carbons at ~165 ppm .
- Mass spectrometry (MS) : Molecular ion peaks matching theoretical m/z values (e.g., [M+H]⁺ for C₁₉H₁₄N₆O calculated as 343.12) .
- IR spectroscopy : Stretching vibrations for amide (1650–1680 cm⁻¹) and indole NH (3200–3400 cm⁻¹) groups .
Q. What are the primary solubility and stability considerations for this compound?
The compound exhibits limited aqueous solubility due to its aromatic and amide moieties. Stability studies recommend storage at –20°C under inert atmospheres (N₂/Ar) to prevent hydrolysis of the carboxamide group. DMSO or DMF are preferred solvents for biological assays, with sonication to ensure homogeneity .
Advanced Research Questions
Q. How can reaction yields be optimized in the synthesis of this compound?
Yield optimization strategies include:
- Catalyst selection : PdCl₂(PPh₃)₂ improves cross-coupling efficiency compared to Pd(OAc)₂ .
- Microwave irradiation : Reduces reaction time from 12 hours (conventional heating) to 30 minutes with 15–20% higher yields .
- Purification : Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) or silica gel chromatography (CH₂Cl₂:MeOH 9:1) effectively isolates the target compound .
Q. What methodologies address contradictory bioactivity data in kinase inhibition assays?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration variations). To resolve this:
- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
- Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
- Check for off-target effects using kinome-wide profiling platforms (e.g., DiscoverX KinomeScan) .
Q. How can computational modeling guide the design of derivatives with enhanced potency?
- Molecular docking (AutoDock Vina) identifies key interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with hinge-region residues) .
- QSAR models prioritize substituents at the indole-5 and pyridine-6 positions for improved lipophilicity (clogP <3) and binding affinity .
- ADMET prediction (SwissADME) filters candidates with favorable pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
